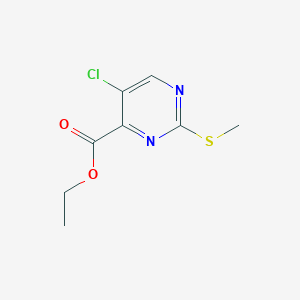

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Description

BenchChem offers high-quality Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBQIOZQHUMABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503788 | |

| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74840-35-0 | |

| Record name | Ethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74840-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS 5909-24-0): A Keystone Intermediate in Modern Drug Discovery

Executive Summary: Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, CAS 5909-24-0, is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its polysubstituted pyrimidine core, featuring strategically placed reactive sites—a labile chlorine atom, a thioether, and an ethyl ester—offers exceptional synthetic versatility. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, characteristic reactivity, and pivotal applications. We will explore the mechanistic rationale behind its utility in nucleophilic aromatic substitution reactions and highlight its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including advanced kinase inhibitors and the antiplatelet agent Ticagrelor. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic motif in the chemistry of life and medicine.[1] As a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, its biological significance is profound.[2] This inherent biocompatibility has inspired medicinal chemists to utilize the pyrimidine scaffold to design novel therapeutics targeting a vast range of diseases.[3] Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[2][4] The synthetic flexibility of the pyrimidine ring allows for precise structural modifications, enabling the fine-tuning of a compound's interaction with specific biological targets.[5] Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a prime example of a pyrimidine derivative designed for synthetic utility, providing a reliable and versatile platform for constructing complex molecular architectures.[6]

Physicochemical & Spectroscopic Profile

The compound is typically an off-white to light yellow solid or powder, and its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.[7]

Table 1: Core Physicochemical Properties

| Property | Value | References |

|---|---|---|

| CAS Number | 5909-24-0 | |

| Molecular Formula | C₈H₉ClN₂O₂S | [8][9] |

| Molecular Weight | 232.69 g/mol | [8] |

| Appearance | Off-white to light yellow solid/powder | [7] |

| Melting Point | 60-63 °C (lit.) | [7] |

| IUPAC Name | ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | [8][9] |

| SMILES | CCOC(=O)c1cnc(SC)nc1Cl |

| InChI Key | SNNHLSHDDGJVDM-UHFFFAOYSA-N | |

Table 2: Summary of Spectroscopic Data

| Technique | Expected Characteristics | References |

|---|---|---|

| ¹H NMR | Signals corresponding to ethyl ester protons (triplet and quartet), a singlet for the methylthio group, and a singlet for the pyrimidine C6-H. | [9][10] |

| Mass Spec. (MS) | Molecular ion peak (M+) with a characteristic M+2 isotopic peak for chlorine in an approximate 3:1 ratio. | [9] |

| Infrared (IR) | Absorption bands for C=O (ester), aromatic C=N/C=C stretching, and C-Cl stretching. | [9] |

| Purity (HPLC) | Typically supplied at ≥98% purity. |[7] |

Synthesis and Purification

The most common and efficient synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a two-step process starting from readily available commercial reagents.[11] The causality behind this choice of pathway lies in the robust and high-yielding nature of pyrimidine ring formation from acyclic precursors, followed by a standard conversion of a hydroxyl group to a chloro group, which serves as an excellent leaving group for subsequent reactions.

Synthesis Workflow

The synthesis begins with the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate, which forms the pyrimidine ring. The resulting 4-hydroxy-pyrimidine is then subjected to chlorination to yield the final product.[11]

References

- 1. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. researchtrend.net [researchtrend.net]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]

- 8. apicule.com [apicule.com]

- 9. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

An In-depth Technical Guide to Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS: 5909-24-0)

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount. Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, bearing the CAS number 5909-24-0, stands out as a quintessential example of a high-value, versatile synthetic intermediate.[1][2] Its utility is rooted in its densely functionalized pyrimidine core, a heterocyclic scaffold central to the structure of nucleobases and numerous pharmacologically active agents.[3]

This molecule is artfully equipped with three distinct reactive handles: a chloro group at the 4-position, a methylthio group at the 2-position, and an ethyl carboxylate at the 5-position.[1] This specific arrangement of functional groups provides a robust platform for medicinal chemists to perform targeted modifications, enabling the exploration of structure-activity relationships (SARs) and the efficient generation of libraries of potential drug candidates.[2] It is a key building block in the synthesis of a range of therapeutics, most notably kinase inhibitors and the fast-acting PDE-5 inhibitor, Avanafil.[3][4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates critical data on the compound's physicochemical properties, provides field-proven synthetic protocols, explores its nuanced reactivity, and details its applications, safety, and handling, thereby empowering its effective and strategic use in research and development endeavors.

Section 1: Core Physicochemical and Structural Properties

The compound presents as an off-white to light yellow solid at room temperature.[4][6] Its structural and physical properties are summarized below, providing the foundational data required for its use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 5909-24-0 | [1][6][7][8] |

| Molecular Formula | C₈H₉ClN₂O₂S | [1][7][8] |

| Molecular Weight | 232.69 g/mol | [1][7][8][9] |

| IUPAC Name | ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | [1] |

| Synonyms | 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine, ETHYL 4-CHLORO-2-(METHYLSULFANYL)-5-PYRIMIDINECARBOXYLATE | [1][4] |

| Appearance | Off-white to light yellow solid | [4][6] |

| Melting Point | 60-63 °C (lit.) | [4][6][8] |

| Boiling Point | 132 °C at 0.4 mmHg (lit.) | [4][6] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |

| SMILES String | CCOC(=O)c1cnc(SC)nc1Cl | [7][8] |

| InChI Key | SNNHLSHDDGJVDM-UHFFFAOYSA-N | [7][8] |

The synthetic versatility of this molecule is a direct consequence of its functional group arrangement. The electron-withdrawing pyrimidine ring, further activated by the chloro and carboxylate groups, makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). The methylthio group at the 2-position and the ethyl ester at the 5-position offer additional sites for modification, albeit under different reaction conditions, allowing for a multi-dimensional approach to molecular design.

Section 2: Synthesis and Purification

The most common and efficient synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate involves the chlorination of its 4-hydroxy precursor. This transformation is a cornerstone reaction in pyrimidine chemistry, converting the more stable keto-enol tautomer (the 4-hydroxypyrimidine) into the highly reactive 4-chloro derivative.

The choice of chlorinating agent is critical. While phosphorus oxychloride (POCl₃) is effective, thionyl chloride (SOCl₂) is also frequently used and can offer advantages in terms of workup and purification.[6] The protocol below describes a robust and scalable procedure adapted from established methods.[6]

Workflow for Synthesis

Caption: Synthesis workflow from the hydroxy to the chloro derivative.

Detailed Experimental Protocol

Objective: To synthesize Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate from Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate.

Materials:

-

Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (1 eq.)

-

Thionyl chloride (SOCl₂, ~1.2 eq.)

-

Ice water

-

Reaction vessel (three-necked flask with condenser and thermometer)

Procedure:

-

Reaction Setup: Charge a clean, dry three-necked flask with ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (e.g., 30 g, 140 mmol).[6]

-

Reagent Addition: Under a nitrogen atmosphere and with stirring, slowly add thionyl chloride (e.g., 20 g, 168 mmol) to the reaction vessel.[6] Causality Note: Slow addition is crucial to control the initial exotherm and the release of HCl and SO₂ gases.

-

Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for approximately 3 hours.[6] Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical mobile phase for TLC could be ethyl acetate/hexane.

-

Quenching and Crystallization: After the reaction is complete, cool the solution to 0-5 °C using an ice bath.[6] Cautiously and slowly add 100 ml of ice water to the reaction mixture to quench the excess thionyl chloride. Safety Note: This is a highly exothermic step that releases acidic gases. Perform in a well-ventilated fume hood.

-

Product Isolation: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.[6] Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any residual acids.

-

Drying: Dry the collected white solid under vacuum at 50 °C to a constant weight.[6] The expected yield is typically high (>90%) with high purity (>99% by HPLC).[6]

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is dominated by the lability of the C4-chloro substituent towards nucleophiles. However, the C2-methylthio group can also participate in substitution reactions, a feature that significantly broadens its synthetic potential.

Primary Reactivity: Nucleophilic Substitution at C4

The chlorine atom at the 4-position is the most reactive site. It is readily displaced by a wide variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is the primary strategy for introducing molecular diversity and is fundamental to its use in constructing libraries of drug candidates.[2] For example, it is used to synthesize pyrimidinopyridones, which act as inhibitors of FMS tyrosine kinase.[6]

Secondary Reactivity: Displacement of the C2-Methylthio Group

While less reactive than the C4-chloro group, the C2-methylthio group can also be displaced. This reactivity is particularly notable when using strong nucleophiles or an excess of a reagent. For instance, treatment with an excess of sodium methoxide can lead to the displacement of both the chloro and methylthio groups, yielding the 2,4-dimethoxy pyrimidine derivative.[10] More surprisingly, attempts to prepare the 4-cyano derivative using sodium cyanide in DMSO resulted not in the expected product, but in the displacement of the chloro group and subsequent reaction to form ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate.[10] This highlights the need for careful consideration of reaction conditions to achieve selective functionalization.

Caption: Key reactivity pathways of the title compound.

Section 4: Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with a wide range of biological targets. Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate serves as a critical starting material for several classes of therapeutic agents.

-

Kinase Inhibitors: The compound is used to synthesize inhibitors of various kinases, including Cdk4, PDGF, FGF, EGF, and Raf kinases.[3][5] The pyrimidine core often acts as a scaffold that presents substituents into the ATP-binding pocket of the kinase, forming key hydrogen bond interactions with the hinge region of the enzyme.

-

PDE-5 Inhibitors: It is a key intermediate in the synthesis of Avanafil, an oral, fast-acting, and highly selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[4]

-

Antimicrobial Agents: As a general pyrimidine derivative, it serves as a precursor for compounds screened for activity against various bacteria, including Streptococcus faecium and Lactobacillus casei.[6]

Caption: Logical flow from intermediate to drug classes.

Section 5: Spectroscopic Characterization

Unambiguous characterization of the compound is essential for its use in synthesis. Standard spectroscopic methods are used for structure confirmation and purity assessment.[9][11]

-

¹H NMR (Proton NMR): The spectrum would show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a singlet for the methylthio group (around 2.6 ppm), and a singlet for the lone pyrimidine proton (at a downfield shift, likely >8.5 ppm).[11]

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for all 8 carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with the carbon attached to chlorine being significantly shifted), and the carbons of the ethyl and methylthio groups.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (around 1720 cm⁻¹), C=N and C=C stretching frequencies for the pyrimidine ring, and C-H stretching for the alkyl groups.[9]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9]

Section 6: Safety, Handling, and Storage

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is considered a hazardous chemical and requires careful handling in accordance with good industrial hygiene and safety practices.[12]

Hazard Identification: The compound is classified as an irritant.[3][4][12]

| GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure), Category 3 | H335: May cause respiratory irritation |

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protection: Wear appropriate protective gloves (e.g., nitrile), clothing, and safety glasses with side-shields or goggles.[12] A NIOSH-approved dust mask is recommended when handling the powder.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage and Stability:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8] The recommended storage temperature is 2-8°C.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[12]

-

Stability: The compound is stable under recommended storage conditions.[12]

Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local regulations.[13] Do not allow the product to enter drains.[13]

Conclusion

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined reactivity, particularly the selective functionalization at the C4 position, provides a reliable and efficient pathway to complex molecular architectures. Its proven role in the synthesis of kinase inhibitors and other important APIs underscores its value to the pharmaceutical industry.[2][3][4] By understanding its properties, synthesis, reactivity, and safety considerations as detailed in this guide, researchers can fully leverage the potential of this powerful building block to advance the development of novel therapeutics.

References

-

Apicule. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester (CAS No: 5909-24-0) API Intermediate Manufacturers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Innovation: Applications of Ethyl 4-Chloro-2-Methylthio-5-Pyrimidinecarboxylate in Drug Discovery. [Link]

-

PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. [Link]

-

Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. [Link]

-

Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

-

CP Lab Safety. Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate, 25g, Each. [Link]

-

SpectraBase. 4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 4. csnvchem.com [csnvchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]

- 7. 5909-24-0 | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Palbociclib Related | Ambeed.com [ambeed.com]

- 8. エチル 4-クロロ-2-メチルチオ-5-ピリミジンカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate structure elucidation

An In-depth Technical Guide to the Structural Elucidation of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Introduction: The Role of Heterocyclic Scaffolds in Modern Chemistry

In the landscape of drug discovery and materials science, pyrimidine derivatives represent a cornerstone of synthetic chemistry.[1][2][3] Their structural motif is central to numerous biologically active compounds, including kinase inhibitors and antiviral agents.[2][4] Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS No. 5909-24-0) is a key exemplar of this class, serving as a versatile intermediate in the synthesis of complex pharmaceutical agents, such as the PDE-5 inhibitor Avanafil.[5]

The precise structural confirmation of such intermediates is not merely an academic exercise; it is a critical checkpoint in the drug development pipeline. Purity and unambiguous structural identity directly impact the reliability of experimental outcomes, structure-activity relationship (SAR) studies, and the ultimate success of a therapeutic candidate.[6] This guide provides a comprehensive, multi-technique approach to the structural elucidation of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, grounded in the principles of modern analytical chemistry. We will explore not just the "what" but the "why" behind the analytical choices, offering a self-validating workflow for researchers in the field.

Compound Profile & Physicochemical Properties

Before delving into spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential.

| Property | Value | Source |

| IUPAC Name | ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | PubChem[7] |

| Molecular Formula | C₈H₉ClN₂O₂S | Sigma-Aldrich |

| Molecular Weight | 232.69 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid/powder | Acros Organ[8], Sigma-Aldrich |

| Melting Point | 60-63 °C (lit.) | Sigma-Aldrich |

| CAS Number | 5909-24-0 | PubChem[7] |

The Analytical Workflow: A Strategy for Unambiguous Elucidation

The structural elucidation of a novel or synthesized compound is a systematic process of evidence gathering. Each analytical technique provides a unique piece of the puzzle. Our approach is designed to be synergistic, where the data from one method corroborates and refines the hypotheses drawn from another.

Mass Spectrometry: The First Checkpoint

Expertise & Causality: Mass Spectrometry (MS) is the initial and most crucial step. Its primary purpose is to determine the molecular weight of the compound, providing immediate validation of the molecular formula. For halogenated compounds, MS offers a distinct isotopic signature that is powerfully diagnostic.

Analysis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate:

The molecular formula C₈H₉ClN₂O₂S predicts a monoisotopic mass of approximately 232.01 Da. The key feature to anticipate is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1. Therefore, the mass spectrum should exhibit a characteristic pair of peaks for the molecular ion [M]⁺ and its isotope [M+2]⁺.

Expected Mass Spectrometry Data:

| m/z (Daltons) | Assignment | Expected Relative Intensity | Rationale |

| 232 | [M]⁺ (with ³⁵Cl) | 100% | Molecular ion containing the more abundant ³⁵Cl isotope. |

| 234 | [M+2]⁺ (with ³⁷Cl) | ~32% | Molecular ion containing the less abundant ³⁷Cl isotope. |

The observation of this ~3:1 intensity ratio for the 232/234 m/z peaks is strong, undeniable evidence for the presence of a single chlorine atom in the molecule.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A small quantity (~1 mg) of the purified compound is dissolved in a volatile solvent like chloroform or ethyl acetate.

-

Instrument: A standard GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer is used.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a clear molecular ion peak for small organic molecules.

-

Analysis: The sample is introduced into the high-vacuum source, ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting spectrum is analyzed for the molecular ion peak and its isotopic pattern.

Infrared Spectroscopy: Identifying the Molecular Bonds

Expertise & Causality: Infrared (IR) Spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. By passing infrared radiation through the sample, we can detect which frequencies are absorbed, corresponding to the vibrations of specific bonds.

Analysis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate:

The structure contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. The most prominent of these is the ester carbonyl (C=O) group.

Expected Infrared Absorption Data:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| ~3000-3100 | C-H Stretch | Aromatic C-H (pyrimidine ring) | The single proton on the pyrimidine ring. |

| ~2850-2980 | C-H Stretch | Aliphatic C-H (ethyl & methylthio) | Stretching vibrations of the sp³ hybridized C-H bonds. |

| ~1720-1740 | C=O Stretch | Ester Carbonyl | This will be a very strong, sharp absorption, highly characteristic of the ester group.[9] |

| ~1550-1600 | C=N / C=C Stretch | Pyrimidine Ring | Stretching vibrations within the aromatic heterocyclic ring. |

| ~1100-1300 | C-O Stretch | Ester C-O linkage | Characteristic stretching of the C-O single bond in the ester. |

| ~600-800 | C-Cl Stretch | Aryl Halide | The vibration of the carbon-chlorine bond. |

The definitive presence of a strong peak around 1725 cm⁻¹ provides robust evidence for the ester functional group.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium). No special sample preparation like KBr pellets is required.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: The sample is pressed against the crystal using a pressure clamp to ensure good contact. The IR beam is directed through the crystal, and the spectrum is recorded.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10] ¹H NMR provides information on the number, chemical environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.

¹H NMR Spectroscopy Analysis

Based on the proposed structure, we can predict the ¹H NMR spectrum with high confidence. The spectrum should contain four distinct signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.0 | Singlet (s) | 1H | Pyrimidine H-6 | The sole proton on the electron-deficient pyrimidine ring is highly deshielded, appearing far downfield. It has no adjacent protons, hence it is a singlet. |

| ~4.4 - 4.5 | Quartet (q) | 2H | -OCH₂ CH₃ | These methylene protons are adjacent to an oxygen atom (deshielding) and are split into a quartet by the three protons of the neighboring methyl group (n+1 rule: 3+1=4). |

| ~2.6 - 2.7 | Singlet (s) | 3H | -SCH₃ | The methylthio protons are a singlet as they have no adjacent protons. Their chemical shift is influenced by the adjacent sulfur atom. |

| ~1.4 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ | These methyl protons are split into a triplet by the two protons of the neighboring methylene group (n+1 rule: 2+1=3). |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. We expect to see 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The ester carbonyl carbon is the most deshielded carbon, appearing furthest downfield. |

| ~165-175 | Pyrimidine C-2 | Carbon attached to two heteroatoms (N and S). |

| ~160-165 | Pyrimidine C-4 | Carbon attached to a nitrogen and a chlorine atom. |

| ~155-160 | Pyrimidine C-6 | Carbon attached to the single ring proton. |

| ~115-120 | Pyrimidine C-5 | Carbon attached to the ester and chloro groups. |

| ~62 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester, attached to oxygen. |

| ~15 | -SCH₃ | The methyl carbon of the methylthio group. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |

Synthesis of Evidence and Final Structural Confirmation

-

Mass Spectrometry confirms the molecular weight and the presence of one chlorine atom (m/z 232/234 in a 3:1 ratio).

-

IR Spectroscopy confirms the presence of key functional groups, most importantly the ester C=O at ~1725 cm⁻¹.

-

¹H NMR Spectroscopy confirms the presence and connectivity of all proton-containing fragments: a single aromatic proton, an ethyl group, and a methylthio group, with the correct integration and splitting patterns.

-

¹³C NMR Spectroscopy confirms the presence of all 8 unique carbon atoms, including the carbonyl and the distinct carbons of the substituted pyrimidine ring.

When combined, this body of evidence leaves no room for ambiguity. The data collectively and conclusively validates the structure as Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.

References

- BenchChem. (2025).

- The Royal Society of Chemistry. (2019).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.

- Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

- Autech Industry Co.,Limited.

- Georganics. (2023). Ethyl 4-chloro-2-(methylthio)

- Heterocyclic Letters. (2021).

- Sigma-Aldrich.

- MedchemExpress. Ethyl 4-chloro-2-(methylthio)

- Acros Organ.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 3. heteroletters.org [heteroletters.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. csnvchem.com [csnvchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, 98% 100 g | Request for Quote [thermofisher.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry. Its substituted pyrimidine core is a prevalent scaffold in a multitude of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest for drug discovery and development programs. This technical guide provides a comprehensive overview of the robust and widely adopted synthetic pathway to this valuable intermediate, delving into the mechanistic underpinnings of the reaction sequence and furnishing a detailed, field-proven experimental protocol. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important molecule. This compound is a crucial intermediate in the synthesis of various kinase inhibitors and other therapeutic agents.[1][2][3]

Strategic Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is achieved through a two-step process. This pathway begins with a condensation reaction to construct the pyrimidine ring, followed by a chlorination step to introduce the chloro substituent at the 5-position.

Overall Synthesis Scheme:

Caption: Overall two-step synthesis pathway.

This strategic approach is favored for its accessibility of starting materials and generally good yields.

Step 1: Pyrimidine Ring Formation via Condensation

The initial step involves the construction of the pyrimidine core through a condensation reaction between S-methylisothiourea and diethyl ethoxymethylenemalonate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Mechanistic Insights

The reaction proceeds through a nucleophilic attack of the S-methylisothiourea on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the stable pyrimidine ring. The basic conditions are crucial for deprotonating the isothiourea, thereby increasing its nucleophilicity.

Caption: Mechanistic pathway for Step 1.

Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

-

Reaction Setup: A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a reflux condenser and a dropping funnel. The mixture is stirred until all the sodium has dissolved.

-

Addition of Reactants: S-methylisothiourea sulfate (0.5 equivalents) is added to the sodium ethoxide solution and stirred. Diethyl ethoxymethylenemalonate (1.0 equivalent) is then added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

Step 2: Chlorination of the Pyrimidine Ring

The second step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chloro group. This is a crucial transformation for enabling subsequent nucleophilic substitution reactions to introduce further diversity into the molecule. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this chlorination.

Mechanistic Insights

The chlorination of the 4-hydroxypyrimidine intermediate with phosphorus oxychloride proceeds via the formation of a phosphate ester intermediate. The pyrimidine nitrogen atom then attacks the phosphorus, leading to the formation of a highly reactive pyridinium-like intermediate. Subsequent nucleophilic attack by a chloride ion on the 4-position of the pyrimidine ring, followed by the elimination of a phosphate by-product, yields the desired 4-chloro derivative. The use of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can be employed to scavenge the HCl generated during the reaction and to facilitate the formation of the reactive intermediate.

Caption: Mechanistic pathway for Step 2.

Detailed Experimental Protocol: Synthesis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

-

Reaction Setup: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylaniline, can be added.

-

Reaction Conditions: The reaction mixture is heated to reflux (around 105-110 °C) and maintained for a period of 2-4 hours. The progress of the reaction should be monitored by TLC or HPLC.

-

Work-up and Isolation: After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The aqueous mixture is neutralized with a base, such as sodium bicarbonate or sodium carbonate solution, until the pH is neutral or slightly basic. The product is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product with high purity.

Quantitative Data Summary

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1 | S-Methylisothiourea, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | 75-85 | >95 |

| 2 | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, POCl₃ | Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | 80-90 | >98 |

Conclusion

The described two-step synthesis provides a reliable and efficient route to Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. A thorough understanding of the reaction mechanisms allows for optimization of the reaction conditions to achieve high yields and purity. This intermediate's versatility makes it a valuable asset in the synthesis of a wide array of biologically active molecules, underscoring the importance of its robust production in the field of drug discovery.

References

-

Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Available at: [Link]

- Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(24), 4606-16.

-

ButtPark. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Available at: [Link]

- Wang, H., Wen, K., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4484-4493.

- WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Introduction

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a substituted pyrimidine, is a compound of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are core components of numerous biologically active molecules, including anticancer and antiviral agents.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational understanding for researchers and scientists engaged in its synthesis, characterization, and application in drug discovery pipelines. As an organic synthesis intermediate, particularly in the synthesis of kinase inhibitors and important pharmaceuticals like Avanafil, a comprehensive understanding of its structural verification via spectroscopic methods is paramount.[2][3]

This document will detail the expected and observed data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from established spectral databases and peer-reviewed literature.

Molecular Structure and Key Features

The structure of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS Number: 5909-24-0, Molecular Formula: C₈H₉ClN₂O₂S, Molecular Weight: 232.69 g/mol ) presents several key features that are differentiable by spectroscopic techniques.[4][5] These include the aromatic pyrimidine ring, a chloro substituent, a methylthio group, and an ethyl carboxylate group. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate would exhibit four distinct signals.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 (pyrimidine) | ~8.8 | Singlet (s) | 1H | N/A |

| -OCH₂CH₃ | ~4.4 | Quartet (q) | 2H | ~7.1 |

| -SCH₃ | ~2.6 | Singlet (s) | 3H | N/A |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H | ~7.1 |

Interpretation and Rationale:

-

H-6 Proton: The single proton on the pyrimidine ring is expected to be the most deshielded due to the anisotropic effects of the aromatic ring and the electron-withdrawing nature of the adjacent chloro and carboxylate groups. Its appearance as a singlet indicates no adjacent proton neighbors.

-

Ethyl Ester Protons: The ethyl group gives a characteristic quartet and triplet pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a downfield shift to around 4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and thus appear more upfield at approximately 1.4 ppm. They are split into a triplet by the two neighboring methylene protons. The coupling constant for both the quartet and the triplet is expected to be around 7.1 Hz.

-

Methylthio Protons: The three protons of the methylthio group (-SCH₃) are in a similar chemical environment and are not coupled to any other protons, thus they are expected to appear as a sharp singlet at around 2.6 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is as follows:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the compound.[6]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse for excitation.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 8-16 scans are usually adequate.

-

Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration. A delay of 1-2 seconds is generally sufficient for small molecules.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet. The expected ¹³C NMR spectrum of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate would show eight distinct signals.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~163 |

| C-2 (pyrimidine) | ~175 |

| C-4 (pyrimidine) | ~160 |

| C-6 (pyrimidine) | ~155 |

| C-5 (pyrimidine) | ~118 |

| -OCH₂CH₃ | ~63 |

| -SCH₃ | ~14 |

| -OCH₂CH₃ | ~14 |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and is expected to appear in the downfield region of the spectrum, typically around 163 ppm.[7]

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have distinct chemical shifts based on their substituents. The carbon at position 2, bonded to the sulfur and two nitrogens, is expected to be the most downfield of the ring carbons. The carbon at position 4, bonded to the chlorine and two nitrogens, will also be significantly downfield. The protonated carbon at position 6 will be further upfield, and the carbon at position 5, bonded to the carboxylate and chloro groups, will also have a characteristic shift.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is attached to an oxygen atom and will be more deshielded than the methyl carbon (-CH₃).

-

Methylthio Carbon: The carbon of the methylthio group (-SCH₃) is an sp³ hybridized carbon attached to sulfur and is expected to appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

A typical protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:

-

Sample Preparation:

-

A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[6]

-

The same deuterated solvent and reference standard (TMS) as for ¹H NMR can be used.

-

-

Instrument Setup:

-

Tune the probe for the ¹³C frequency.

-

Lock and shim the spectrometer as for ¹H NMR.

-

-

Data Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupling pulse sequence to simplify the spectrum to singlets for each carbon.

-

A sufficient number of scans is crucial to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C. This can range from several hundred to several thousand scans depending on the sample concentration.

-

A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer T1 values.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyrimidine) |

| ~2980-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1730-1715 | C=O stretch | Ester |

| ~1600-1450 | C=C and C=N stretch | Aromatic ring (pyrimidine) |

| ~1250-1000 | C-O stretch | Ester |

| ~800-600 | C-Cl stretch | Chloroalkane |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic proton on the pyrimidine ring and the aliphatic protons of the ethyl and methyl groups.

-

Carbonyl Stretching: A strong absorption band in the region of 1730-1715 cm⁻¹ is a clear indicator of the ester carbonyl group.[9]

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine ring will appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretches of the ester group will give rise to strong absorptions in the fingerprint region between 1250 and 1000 cm⁻¹.

-

C-Cl Stretching: The presence of the chloro group is indicated by an absorption band in the lower frequency region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[10]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[10]

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron impact (EI) ionization is a common method for the analysis of small, volatile organic molecules, which often causes fragmentation of the molecular ion.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 232 and 234 (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). The peak at m/z 232 corresponds to the molecular weight of the compound with the ³⁵Cl isotope.

-

Key Fragments:

-

m/z = 204: [M - C₂H₄]⁺ (loss of ethylene from the ethyl group)

-

m/z = 187: [M - OCH₂CH₃]⁺ (loss of the ethoxy radical)

-

m/z = 164

-

Other fragments corresponding to the cleavage of the pyrimidine ring and loss of other small molecules.

-

PubChem lists prominent peaks at m/z 232, 234, 204, and 164 for this compound.[4]

Interpretation and Rationale:

The mass spectrum will provide the molecular weight of the compound and information about its structure from the fragmentation pattern. The presence of a chlorine atom is readily identified by the characteristic M⁺ and M+2 isotopic pattern. The fragmentation will likely involve the loss of neutral molecules from the ester and methylthio groups, as well as cleavage of the pyrimidine ring.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a pure, volatile solid, the sample can be introduced into the mass spectrometer via a direct insertion probe. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Ionization:

-

The sample is vaporized by heating the probe, and the gaseous molecules enter the ion source.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualizing Spectroscopic Relationships

The following workflow illustrates the integrated approach to the spectroscopic characterization of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, utilizing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its structural verification. Each technique offers complementary information that, when integrated, confirms the molecular structure with a high degree of confidence. This technical guide serves as a valuable resource for researchers, providing both the expected spectral data and the underlying principles for its interpretation, thereby facilitating the efficient and accurate characterization of this important chemical intermediate.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). PMC - NIH. Retrieved from [Link]

-

Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chem-Master. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. Retrieved from [Link]

Sources

- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98% CAS: 5909-24-0 - Manufacturer and Supplier | New Venture [nvchem.net]

- 3. csnvchem.com [csnvchem.com]

- 4. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. エチル 4-クロロ-2-メチルチオ-5-ピリミジンカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. agilent.com [agilent.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

NMR analysis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

An In-Depth Technical Guide to the NMR Analysis of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

Introduction: The Role of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structure is a cornerstone of success. Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a key heterocyclic building block, utilized in the synthesis of various pharmacologically active agents, including kinase inhibitors for cancer therapy.[1][2][3] Its utility as a synthetic intermediate underscores the critical need for unambiguous structural verification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, providing unparalleled insight into the molecular framework in a non-destructive manner.

This guide offers a comprehensive, field-proven approach to the complete . We will move from theoretical prediction to practical application, detailing not just the "how" but the fundamental "why" behind each step. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical workflow for the structural elucidation of complex organic molecules.

Part 1: Theoretical NMR Spectral Prediction

Before stepping into the laboratory, a theoretical analysis based on the molecule's structure provides a predictive framework, guiding our interpretation of the experimental data. Understanding the electronic environment of each nucleus is key to anticipating its chemical shift and coupling patterns.

Molecular Structure and Numbering

To ensure clarity, we will use the standard IUPAC numbering system for the pyrimidine ring and denote the ethyl and methylthio substituents as shown below.

Caption: Structure of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.

¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum is predicted to show four distinct signals:

-

H6 (Pyrimidine Ring Proton): This is the sole proton directly attached to the aromatic pyrimidine ring. It is expected to appear as a sharp singlet due to the absence of adjacent protons for spin-spin coupling. Its chemical shift will be significantly downfield, likely in the δ 8.5-9.0 ppm range. This deshielding is caused by the electronegative nitrogen atoms within the ring and the cumulative electron-withdrawing effects of the chloro and carboxylate substituents.

-

H9 (Ethyl -CH₂-): These methylene protons are adjacent to an oxygen atom of the ester group, which is deshielding. They are also adjacent to the three equivalent protons of the methyl group (H10). Therefore, this signal is predicted to be a quartet (n+1 rule, where n=3) with a chemical shift around δ 4.0-4.5 ppm .[5]

-

H7 (Methylthio -SCH₃): The three protons of the methylthio group are equivalent and are not coupled to any other protons, so they will appear as a distinct singlet . The sulfur atom is less electronegative than oxygen or nitrogen, placing this signal further upfield than other functional groups, likely in the δ 2.5-2.8 ppm range.

-

H10 (Ethyl -CH₃): These terminal methyl protons are coupled to the two methylene protons (H9). This will result in a triplet (n+1 rule, where n=2). Being the most shielded protons in the molecule, they will appear at the highest field (furthest upfield), typically around δ 1.2-1.5 ppm .[5]

¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to display eight unique carbon signals, as the molecule lacks symmetry.

-

C8 (Ester Carbonyl): The carbonyl carbon is in a highly deshielded environment due to the double bond to one oxygen and a single bond to another. This signal will be the furthest downfield, typically in the δ 160-165 ppm range.

-

Pyrimidine Ring Carbons (C2, C4, C5, C6): These carbons will resonate in the aromatic region of the spectrum.

-

C2 & C4: These carbons are bonded to two heteroatoms (N and S for C2; N and Cl for C4, plus the ester) and will be significantly deshielded, likely appearing in the δ 160-175 ppm range. Distinguishing them may require 2D NMR techniques.

-

C6: This carbon is bonded to a proton (H6) and is situated between two nitrogen atoms. It is expected to be found around δ 155-160 ppm .

-

C5: The carbon bearing the chloro-substituent will be influenced by its electronegativity and is predicted to be in the δ 120-130 ppm range.

-

-

C9 (Ethyl -CH₂-): This methylene carbon, attached to the ester oxygen, will be deshielded and is expected around δ 60-65 ppm .

-

C7 & C10 (Methyl Carbons):

-

C7 (-SCH₃): The methylthio carbon signal is typically found in the δ 12-18 ppm range.

-

C10 (Ethyl -CH₃): The terminal ethyl carbon is highly shielded and will appear furthest upfield, around δ 13-16 ppm .

-

Part 2: Experimental Design & Protocol

A meticulously executed experiment is the foundation of reliable data. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Workflow for NMR Analysis

Caption: A systematic workflow for comprehensive NMR analysis.

Step-by-Step Experimental Protocol

1. Sample Preparation: The Key to Quality Spectra

-

Objective: To prepare a homogeneous, particulate-free solution of the analyte at an appropriate concentration.

-

Materials:

-

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (5-10 mg for ¹H, 20-50 mg for ¹³C).[6][7]

-

High-quality 5 mm NMR tube (e.g., Norell S-5-500-7).

-

Deuterated solvent: Chloroform-d (CDCl₃) is a good first choice due to its excellent solvating power for many organic compounds. If solubility is an issue, DMSO-d₆ can be used.[8]

-

Internal Standard: Tetramethylsilane (TMS) is included in most commercially available deuterated solvents for referencing the chemical shift to 0.00 ppm.

-

Glass Pasteur pipette with a small plug of glass wool.

-

-

Procedure:

-

Weigh approximately 10 mg of the solid compound into a clean, dry small glass vial.

-

Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[8][9]

-

Gently vortex or swirl the vial until the solid is completely dissolved. The solution must be homogeneous and free of any visible particles.[10]

-

Filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube. This crucial step removes any microscopic solid impurities that can severely degrade the magnetic field homogeneity (shimming) and broaden the spectral lines.[7]

-

Cap the NMR tube securely and label it clearly.

-

2. NMR Data Acquisition

-

Objective: To acquire high-resolution 1D (¹H, ¹³C) and, if necessary, 2D correlation spectra.

-

Instrumentation: A modern NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended.

-

¹H NMR Experiment Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans (ns): 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm).

-

-

¹³C{¹H} NMR Experiment Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Number of Scans (ns): 256 to 1024 scans, as ¹³C has low natural abundance and sensitivity.[6]

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): ~240 ppm (e.g., from -10 to 230 ppm).

-

-

Advanced Experiments (if needed for confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (e.g., confirming the H9-H10 correlation in the ethyl group).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (e.g., linking H6 to C6).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is exceptionally powerful for connecting molecular fragments.[11][12][13]

-

Part 3: Data Analysis and Structural Verification

Expected Data Summary

The predicted chemical shifts and multiplicities are summarized below for quick reference and comparison with experimental data.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H6 | 8.5 - 9.0 | Singlet (s) | 1H | Pyrimidine C-H |

| H9 | 4.0 - 4.5 | Quartet (q) | 2H | Ester -O-CH₂ -CH₃ |

| H7 | 2.5 - 2.8 | Singlet (s) | 3H | Thioether -S-CH₃ |

| H10 | 1.2 - 1.5 | Triplet (t) | 3H | Ester -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Predicted δ (ppm) | Assignment |

|---|---|---|

| C2/C4 | 160 - 175 | Pyrimidine Ring Carbons |

| C8 | 160 - 165 | Ester C =O |

| C6 | 155 - 160 | Pyrimidine Ring C -H |

| C5 | 120 - 130 | Pyrimidine Ring C -Cl |

| C9 | 60 - 65 | Ester -O-CH₂ -CH₃ |

| C7 | 12 - 18 | Thioether -S-CH₃ |

| C10 | 13 - 16 | Ester -O-CH₂-CH₃ |

Using 2D NMR for Unambiguous Assignment

While 1D spectra provide the primary data, 2D correlation experiments offer definitive proof of assignments. The HMBC experiment is particularly vital for this molecule.

Caption: Key expected HMBC (H-to-C) long-range correlations.

-

H6 Correlations: The pyrimidine proton (H6) is expected to show correlations to C5 and C4 (²J, two-bond couplings) and potentially to C2 (³J, three-bond coupling). This firmly places H6 on the ring and helps assign the surrounding carbons.

-

H7 Correlations: The methylthio protons (H7) will show a strong correlation to the carbon they are attached to, C2 (²J), confirming the position of the methylthio group.

-

H9 Correlations: The ethyl methylene protons (H9) will correlate to the ester carbonyl C8 (²J) and the pyrimidine carbon C4 (³J), definitively linking the ethyl ester group to the C4 position of the ring.

By systematically analyzing these 1D and 2D datasets, a complete and unambiguous assignment of every proton and carbon in the molecule can be achieved, providing the highest level of confidence in its structure.

References

- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0 [sigmaaldrich.com]

- 4. csnvchem.com [csnvchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. cif.iastate.edu [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. organomation.com [organomation.com]

- 11. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document delves into the theoretical principles governing the vibrational spectroscopy of this molecule, offers a detailed interpretation of its predicted IR spectrum, and provides robust, field-proven protocols for acquiring high-quality spectral data. The guide is structured to offer not just procedural steps but also the causal reasoning behind experimental choices, ensuring scientific integrity and empowering researchers to confidently characterize this and similar molecular entities.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Synthesis

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS No: 5909-24-0) is a polysubstituted pyrimidine derivative of significant interest in medicinal chemistry.[1][2] Its molecular architecture, featuring a pyrimidine core, an ethyl ester, a chloro substituent, and a methylthio group, makes it a versatile scaffold for the development of novel therapeutics, including kinase inhibitors.[3][4] In the rigorous landscape of drug development, unambiguous characterization of such intermediates is paramount to ensure the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient (API).

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of chemical compounds. By probing the vibrational modes of a molecule's functional groups, an IR spectrum provides a unique "molecular fingerprint," allowing for confident identification and assessment of purity. This guide will provide a detailed exploration of the IR spectral features of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (C₈H₉ClN₂O₂S) is presented below.[5] The expected IR spectrum is a composite of the vibrational frequencies of its constituent functional groups. A thorough understanding of these individual contributions is essential for accurate spectral interpretation.

Molecular Structure:

Caption: Chemical structure of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate.

Predicted Infrared Spectrum and Interpretation

While an experimentally obtained spectrum from a reliable source like Bio-Rad Laboratories, Inc. is known to exist, it is not publicly accessible.[6] Therefore, this section presents a detailed prediction and interpretation of the key absorption bands based on established group frequencies for the molecule's functional components.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and In-Depth Analysis |

| ~3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine C-H) | Weak to Medium | The single C-H bond on the pyrimidine ring is expected to show a stretching vibration in this region, characteristic of sp² hybridized carbon-hydrogen bonds. |

| ~2980 - 2850 | C-H Stretch | Aliphatic (Ethyl & Methyl) | Medium | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl ester and methylthio groups. Multiple peaks are expected in this region. |

| ~1725 - 1710 | C=O Stretch | α,β-Unsaturated Ester | Strong | This is one of the most prominent and diagnostic peaks in the spectrum. The carbonyl of the ester is conjugated with the pyrimidine ring, which lowers the stretching frequency from that of a typical saturated ester (~1740 cm⁻¹). |

| ~1600 - 1450 | C=C & C=N Stretch | Pyrimidine Ring | Medium to Strong | The pyrimidine ring will exhibit several complex stretching vibrations in this region due to the conjugated C=C and C=N double bonds. These bands are characteristic of the aromatic heterocyclic core. |

| ~1450 - 1370 | C-H Bend | Aliphatic (CH₂ & CH₃) | Medium | Scissoring and bending vibrations of the methyl and methylene groups of the ethyl and methylthio substituents will appear in this region. |

| ~1300 - 1200 | C-O Stretch | Ester | Strong | A strong absorption band corresponding to the stretching of the C-O single bond of the ester group is expected here. This, in conjunction with the C=O stretch, is highly indicative of an ester. |

| ~1200 - 1000 | C-O Stretch & Ring Vibrations | Ester & Pyrimidine | Medium | This region will likely contain overlapping bands from the ester's O-C-C stretch and various in-plane bending and ring deformation modes of the pyrimidine core. |

| ~850 - 750 | C-Cl Stretch | Aromatic Halide | Medium to Strong | The stretching vibration of the C-Cl bond on the pyrimidine ring is expected in this region. Its exact position can be influenced by the electronic environment of the ring. |

| ~700 - 600 | C-S Stretch | Thioether | Weak to Medium | The C-S stretching vibration of the methylthio group typically appears in this lower frequency range. |

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible IR spectrum of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, which is a solid powder, two primary methods are recommended: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.[5] The choice between these methods depends on the available equipment and the desired sample throughput.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Workflow:

Caption: ATR-FTIR experimental workflow.

Step-by-Step Protocol:

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry.

-

Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to ratio out the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the powder and the crystal surface, which is essential for a strong signal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: If necessary, apply an ATR correction algorithm to the spectrum. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a transmission spectrum.

-

Cleaning: Thoroughly clean the sample from the ATR crystal.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method can yield very high-quality spectra but requires more extensive sample preparation.

Workflow: